molecular formula C17H18F3N5O3S B2618005 2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 2034382-13-1

2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide

カタログ番号 B2618005
CAS番号: 2034382-13-1
分子量: 429.42
InChIキー: XZVPCKHUIXRYCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is also known as Sitagliptin . It is an orally active, potent, and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor with an IC50 of 18 nM . It has excellent selectivity over other proline-selective peptidases . The empirical formula of the compound is C16H15F6N5O .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic compounds, specifically triazoles . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular weight of the compound is 407.31 . The InChI key of the compound is MFFMDFFZMYYVKS-SECBINFHSA-N .


Chemical Reactions Analysis

The compound is a potent inhibitor of DPP-IV, which is involved in the breakdown of incretin hormones . Inhibition of DPP-IV by Sitagliptin improves glucose tolerance in animal models .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound has an optical activity of [α]/D -17 to -23°, c = 0.5 in chloroform-d .

科学的研究の応用

Synthesis and Chemical Properties

Research has delved into the synthesis and chemical properties of derivatives related to the compound of interest. Kolosov et al. (2015) focused on synthesizing derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamides, highlighting the interest in derivatives with acceptor substituents due to their biological properties. The synthesis process involved multiple steps, starting from β-ketosulfonamides and leading to the formation of target compounds with varying yields. This study underlines the complexity and potential of synthesizing novel derivatives for further exploration in scientific research (Kolosov et al., 2015).

Biological Active Sulfonamide-based Hybrid Compounds

Ghomashi et al. (2022) reviewed the most recent advances in designing and developing two-component sulfonamide hybrids. This study emphasized the significant role of sulfonamides, which are known for their antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain activities, among others. Specifically, the review highlighted hybrid compounds incorporating organic structures such as coumarin, indole, and quinoline, showcasing the versatility and potential applications of these compounds in pharmacology and drug development (Ghomashi et al., 2022).

Antifungal and Insecticidal Activities

Xu et al. (2017) synthesized a series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, which were characterized and tested for their biological activities. Some derivatives displayed good antifungal activities and insecticidal activity, indicating the potential of these compounds in agricultural applications. The study provided insights into the structure-activity relationship, enhancing the understanding of how modifications in the chemical structure could affect biological efficacy (Xu et al., 2017).

Antimicrobial Activity

Abdel-Motaal and Raslan (2014) focused on synthesizing new sulfonamides and sulfinyl compound derivatives and evaluating their antimicrobial activity. This study illustrates the ongoing effort to discover new antimicrobial agents amid rising antibiotic resistance, suggesting the compound of interest and its derivatives could play a crucial role in developing new therapeutics (Abdel-Motaal & Raslan, 2014).

将来の方向性

The compound, being a potent inhibitor of DPP-IV, has potential applications in the treatment of type 2 diabetes . Future research could focus on improving the efficacy and safety profile of the compound, as well as exploring other potential therapeutic applications.

特性

IUPAC Name

2-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3,4-dihydro-1H-quinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O3S/c18-17(19,20)11-5-6-25-14(8-11)23-24-15(25)9-21-29(27,28)12-2-3-13-10(7-12)1-4-16(26)22-13/h2-3,7,11,21H,1,4-6,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVPCKHUIXRYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。